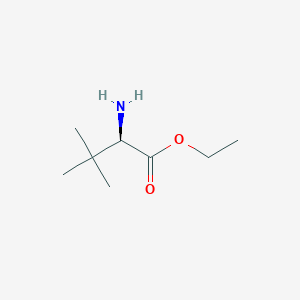
2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride is an organic compound with a unique structure that includes a fluorinated phenyl group, an oxo group, and an ammonium chloride moiety
Métodos De Preparación
The synthesis of 2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride typically involves the reaction of 4-fluorobenzylamine with an appropriate oxo compound under controlled conditions. One common method includes the use of dichloromethane as a solvent and the addition of reagents such as ammonium chloride to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated phenyl group can enhance binding affinity to specific targets, while the oxo group may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride include:
4-Fluorobenzyl chloride: Shares the fluorinated phenyl group but lacks the oxo and ammonium chloride moieties.
4-Fluorophenylacetyl chloride: Contains a similar fluorinated phenyl group and an acetyl chloride moiety.
Nickel chloride complexes with substituted 4′-phenyl-2′,2′6′,2″-terpyridine ligands: These complexes have similar structural features and are used in different applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9ClFNO |
|---|---|
Peso molecular |
189.61 g/mol |
Nombre IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C8H8FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H |
Clave InChI |
KQROOJFZQSQJMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C[NH3+])F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B12458633.png)
![2-(3-nitrophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12458636.png)


![N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B12458663.png)

![1-(Cyanomethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride](/img/structure/B12458684.png)


![N-(2,3-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide](/img/structure/B12458699.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12458702.png)
![2-({[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12458703.png)
![3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12458708.png)

